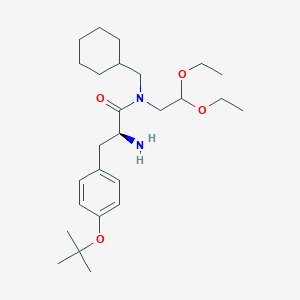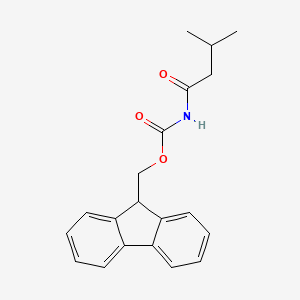
(9H-Fluoren-9-yl)methyl benzylidenecarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl benzylidenecarbamate is a chemical compound that belongs to the class of fluorenylmethyl carbamates This compound is characterized by its unique structure, which includes a fluorenyl group attached to a benzylidene carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl benzylidenecarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with benzylidene isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl benzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield fluorenylmethyl amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl amine derivatives.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl benzylidenecarbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl benzylidenecarbamate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenyl group can facilitate interactions with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
(9H-Fluoren-9-yl)methyl benzylidenecarbamate is unique due to its combination of a fluorenyl group and a benzylidene carbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science. Its stability and reactivity also distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C22H17NO2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (NE)-N-benzylidenecarbamate |
InChI |
InChI=1S/C22H17NO2/c24-22(23-14-16-8-2-1-3-9-16)25-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2/b23-14+ |
Clé InChI |
RNBIRZFXIDMPMG-OEAKJJBVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C(C=C1)C=NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)





